molecular formula C15H22O2 B1450246 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol CAS No. 1559763-19-7

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol

Cat. No.: B1450246
CAS No.: 1559763-19-7
M. Wt: 234.33 g/mol
InChI Key: ZSLVZTAZTYJEQV-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol is a synthetic compound known for its unique chemical structure and properties It is characterized by a cycloheptane ring substituted with a hydroxy-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with phenylethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of cycloheptanone derivatives.

    Reduction: Formation of cycloheptanol derivatives.

    Substitution: Formation of halogenated cycloheptane derivatives.

Scientific Research Applications

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-2-phenylethyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

    2-(2-Hydroxy-2-phenylethyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.

    2-(2-Hydroxy-2-phenylethyl)cyclooctan-1-ol: Similar structure but with a cyclooctane ring.

Uniqueness

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-hydroxy-2-phenylethyl)cycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c16-14-10-6-2-5-9-13(14)11-15(17)12-7-3-1-4-8-12/h1,3-4,7-8,13-17H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLVZTAZTYJEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol
Reactant of Route 2
2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol
Reactant of Route 3
2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol
Reactant of Route 4
2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol
Reactant of Route 5
2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol

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